molecular formula C7H4ClNO2 B8789494 2-Chloro-1,3-benzoxazol-6-OL CAS No. 256519-02-5

2-Chloro-1,3-benzoxazol-6-OL

Cat. No. B8789494
CAS RN: 256519-02-5
M. Wt: 169.56 g/mol
InChI Key: NZGRROWOINZXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1,3-benzoxazol-6-OL is a useful research compound. Its molecular formula is C7H4ClNO2 and its molecular weight is 169.56 g/mol. The purity is usually 95%.
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properties

CAS RN

256519-02-5

Product Name

2-Chloro-1,3-benzoxazol-6-OL

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

2-chloro-1,3-benzoxazol-6-ol

InChI

InChI=1S/C7H4ClNO2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H

InChI Key

NZGRROWOINZXLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Sulfanyl-1,3-benzoxazol-6-ol (2.08 g) [see Preparation 33] was added to thionyl chloride (12.3 ml), followed by dimethylformamide (0.93 ml). The reaction mixture was heated to reflux for 5 minutes, after which time the mixture was allowed to cool. The solvent was removed under reduced pressure, the residue azeotroped twice with xylene, and the residue then partitioned between diethyl ether and water. The organic layer was separated, dried over magnesium sulphate and the solvent removed under reduced pressure. The crude product was purified by column chromatography on silica gel eluting with a solvent gradient of 100:0 changing to 0:100, by volume, hexane:ethyl acetate in 50% increments to afford 2-chloro-1,3-benzoxazol-6-ol (1.715 g) as a white solid.
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Synthesis routes and methods II

Procedure details

2-Mercapto-benzoxazol-6-ol (1 eq) was dissolved in thionyl chloride (10 eq). DMF (0.6 eq) was slowly added to this solution at room temperature. The mixture was heated to 80° C. and refluxed for 15 minutes. The reaction mixture was cooled to room temperature and the solvent was removed. The resulting solid was azeotroped three times with xylenes. The solid was dissolved in a 10% solution of THF in ethyl acetate and washed once with a saturated aqueous solution of sodium bicarbonate. The organic layer was dried with anhydrous sodium sulfate, filtered, and the solvent removed. The solid was triturated with acetonitrile to yield pure product with a 68% yield. MH+=170.0.
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